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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

Disclaimer: All information presented herein pertains to the evaluation of Aprutumab Ixadotin
as a monotherapy. As of the latest available data, there are no publicly disclosed clinical trials
or preclinical studies evaluating Aprutumab Ixadotin in combination with other therapeutic
agents. The first-in-human Phase | clinical trial of Aprutumab Ixadotin was terminated early
due to poor tolerability.

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed
for the treatment of advanced solid tumors known to express Fibroblast Growth Factor
Receptor 2 (FGFR2).[1][2][3][4] It consists of a fully human anti-FGFR2 monoclonal antibody,
Aprutumab, conjugated to a novel auristatin W derivative payload, Ixadotin, via a non-cleavable
linker.[1][5] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive
cancer models.[1] However, a first-in-human Phase | clinical trial (NCT02368951) was
terminated due to dose-limiting toxicities observed at doses below the predicted therapeutic
threshold.[1][2][3]

Mechanism of Action

Aprutumab Ixadotin is designed to selectively deliver a potent cytotoxic agent to tumor cells
overexpressing FGFR2. The mechanism of action involves the following steps:

e Binding: The Aprutumab antibody component of the ADC binds to the FGFR2 receptor on the
surface of tumor cells.
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« Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell.

o Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is
degraded, leading to the release of the Ixadotin payload.

o Cytotoxicity: The released Ixadotin, an auristatin W derivative, disrupts microtubule
dynamics, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed mechanism of action:
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Caption: Mechanism of action of Aprutumab Ixadotin.
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Preclinical Data

Preclinical studies in mouse xenograft models of FGFR2-positive gastric and triple-negative
breast cancer demonstrated dose-dependent tumor regression, including partial and complete
responses.[1] In these models, concentrations of the cytotoxic payload were enriched by more
than 30-fold in FGFR2-positive tumors compared to healthy tissues.[1]

Table 1: Summary of Preclinical Efficacy in Xenograft
Models

Animal Model Cancer Type Dosing Regimen Outcome
) 5 mgl/kg, i.v., once >90% tumor growth

SNU-16 Xenograft Gastric Cancer o

weekly for 4 weeks inhibition

1 and 5 mg/kg, i.v., Marked decrease in
MFM-223 Xenograft Breast Cancer

once weekly tumor volume

7.5 mg/kg, i.v., once Notable inhibition of
NCI-H716 Xenograft Colorectal Cancer

weekly tumor growth

Data extracted from publicly available preclinical study information.[5]

Clinical Data (Monotherapy)

A first-in-human, open-label, multicenter, Phase | dose-escalation trial (NCT02368951) was
conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of
Aprutumab Ixadotin in patients with advanced solid tumors.[1][3][4] The trial was terminated

early due to toxicity.

Table 2: Summary of Phase | Clinical Trial
(NCT02368951) Results
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Parameter Finding

Number of Patients 20

Dose Cohorts 0.1,0.2,0.4, 0.8, 1.3 mg/kg

Dosing Schedule Intravenously on Day 1 of a 21-day cycle
Maximum Tolerated Dose (MTD) 0.2 mg/kg

o o Thrombocytopenia, proteinuria, corneal
Dose-Limiting Toxicities (DLTSs) o )
epithelial microcysts

Most Common Grade =3 Drug-Related Adverse Anemia, aspartate aminotransferase increase,

Events proteinuria, thrombocytopenia

] One patient with stable disease; no objective
Efficacy
responses reported

Data from the terminated first-in-human Phase | study.[1][2][3]

Experimental Protocols (from Phase | Monotherapy
Trial)

The following provides a general outline of the methodology employed in the Phase | clinical
trial of Aprutumab Ixadotin. This is for informational purposes only and does not constitute a
recommendation for clinical use.

Patient Population

Patients with advanced, refractory solid tumors known to express FGFR2 were eligible for the
study.[1]

Study Design

This was an open-label, non-randomized, dose-escalation study.[1] Patients received
escalating doses of Aprutumab Ixadotin to determine the MTD.

Drug Administration
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Aprutumab Ixadotin was administered as an intravenous infusion on the first day of each 21-
day cycle.[3]

Safety and Tolerability Assessment

The primary endpoints were to evaluate the safety, tolerability, and determine the MTD of
Aprutumab Ixadotin.[1] This involved monitoring for adverse events, serious adverse events,
and dose-limiting toxicities.

Pharmacokinetic and Efficacy Assessment

Secondary endpoints included evaluation of the pharmacokinetic profile of Aprutumab
Ixadotin and assessment of tumor response.[1]

Below is a workflow diagram for the Phase | clinical trial:
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Caption: Phase I clinical trial workflow for Aprutumab Ixadotin.
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Future Directions and Considerations for
Combination Therapies

Given the early termination of the monotherapy trial due to toxicity, any future development of
Aprutumab Ixadotin, including in combination therapies, would require significant re-
evaluation. Potential future research could involve:

¢ Re-engineering the ADC: Modifying the linker or payload to improve the therapeutic index.

o Biomarker Stratification: Identifying more precise biomarkers to select patients who are most
likely to benefit and least likely to experience severe toxicity.

Should a revised formulation of Aprutumab Ixadotin with an acceptable safety profile be
developed, potential combination strategies could theoretically include:

e Agents that upregulate FGFR2 expression.
« Inhibitors of pathways that mediate resistance to microtubule-disrupting agents.
» Immunotherapies, to potentially enhance anti-tumor immune responses.

However, it must be emphasized that these are speculative considerations, and no clinical or
preclinical data currently exist to support any specific combination therapy involving
Aprutumab Ixadotin. Researchers and drug development professionals should refer to any
future publications or clinical trial announcements for updates on the development status of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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